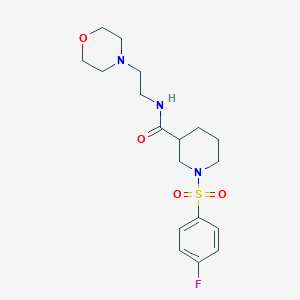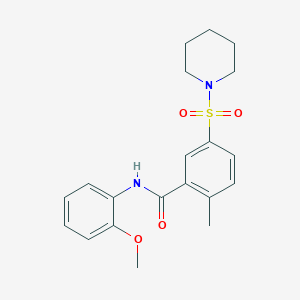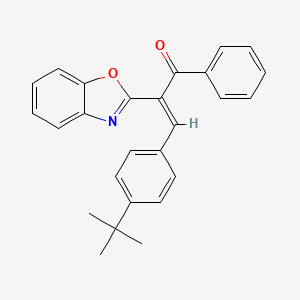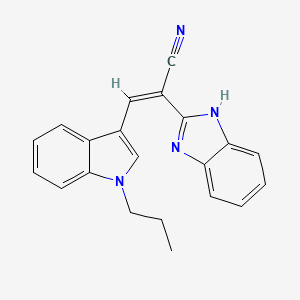
1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a morpholine moiety, and a fluorophenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the morpholine moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of Morpholine Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids and subsequent modulation of pain and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A potent and selective MAGL inhibitor.
1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylic acid: Another compound with a similar core structure.
Uniqueness
1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c19-16-3-5-17(6-4-16)27(24,25)22-8-1-2-15(14-22)18(23)20-7-9-21-10-12-26-13-11-21/h3-6,15H,1-2,7-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCPNPZROASBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-dimethoxy-2-methyl-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5411367.png)
![2-methyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5411374.png)

![N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5411382.png)
![3-((4-Nitrobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5411383.png)
![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5411408.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5411415.png)


![(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5411432.png)
![3-benzyl-3-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5411447.png)
![N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B5411451.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5411455.png)
![1-Ethyl-N-[(2-fluorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5411459.png)
